5-Hydroxy-3-methyl-1,2,4-triazine-6-carboxylic acid
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Overview
Description
5-Hydroxy-3-methyl-1,2,4-triazine-6-carboxylic acid is a heterocyclic organic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methyl-1,2,4-triazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-triazine-5,6-dione with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methyl-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized triazine derivatives.
Scientific Research Applications
5-Hydroxy-3-methyl-1,2,4-triazine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methyl-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxy-1,3,5-triazine: Another triazine derivative with similar chemical properties.
3-Methyl-1,2,4-triazine-5,6-dione: A precursor used in the synthesis of 5-Hydroxy-3-methyl-1,2,4-triazine-6-carboxylic acid.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical reactivity. Its hydroxyl and carboxylic acid groups provide distinct sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
72324-38-0 |
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Molecular Formula |
C5H5N3O3 |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
3-methyl-5-oxo-4H-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C5H5N3O3/c1-2-6-4(9)3(5(10)11)8-7-2/h1H3,(H,10,11)(H,6,7,9) |
InChI Key |
SFXCHQLLKLOGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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